
An In-depth Technical Guide on the
Spectroscopic Data of Perfluorohexylethyl

Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1,1,1,2,2,3,3,4,4,5,5,6,6-

Tridecafluoro-8-iodooctane

Cat. No.: B042545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Perfluorohexylethyl Iodide, a significant fluorinated organic compound. For clarity, this

document specifically refers to 1H,1H,2H,2H-Perfluorooctyl iodide (CAS No. 2043-57-4), which

is the chemically accurate name for the compound commonly referred to as Perfluorohexylethyl

iodide.[1][2][3][4][5][6][7][8][9][10] This guide is intended to be a valuable resource for

researchers and professionals in drug development and materials science, offering detailed

spectroscopic data, experimental protocols, and a summary of its synthesis.

Chemical Structure and Properties
Perfluorohexylethyl iodide is a perfluorinated organic compound with a structure that

incorporates a perfluorohexyl group attached to an ethyl iodide moiety.[1][5] This structure

gives the molecule unique properties, including high thermal stability, chemical resistance, and

low surface tension, making it a valuable intermediate in the synthesis of surfactants, polymers,

and various specialty chemicals.[1][4]

Table 1: General Properties of 1H,1H,2H,2H-Perfluorooctyl iodide
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Property Value

Chemical Name 1H,1H,2H,2H-Perfluorooctyl iodide

Synonyms
Perfluorohexylethyl iodide, 2-

(Perfluorohexyl)ethyl iodide

CAS Number 2043-57-4

Molecular Formula C8H4F13I

Molecular Weight 474.00 g/mol

Appearance Colorless to light yellow liquid

Melting Point ~20-21 °C

Boiling Point 92 °C @ 45 mmHg; 178-180 °C

Density 1.934 g/mL at 25 °C

Refractive Index 1.359 - 1.361 (at 20°C)

Spectroscopic Data
Detailed experimental spectra for 1H,1H,2H,2H-Perfluorooctyl iodide are not widely available in

the public domain. The following tables summarize the available and predicted spectroscopic

data for this compound.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the

two methylene groups in the ethyl portion of the molecule. The signal for the CH₂ group

adjacent to the iodine atom will be downfield due to the deshielding effect of the iodine. The

signal for the CH₂ group adjacent to the perfluorohexyl chain will be further downfield and will

likely show complex splitting due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the

ethyl group and multiple signals for the carbons in the perfluorohexyl chain, with their

chemical shifts influenced by the attached fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to be complex, with multiple signals

corresponding to the different CF₂ groups and the terminal CF₃ group in the perfluorohexyl
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chain.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment

~ 3.3 Triplet -CH₂-I

~ 2.8 Triplet of Triplets -CF₂-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~ 110-125 -CF₂- and -CF₃ groups

~ 35 -CF₂-CH₂-

~ 5 -CH₂-I

The IR spectrum of Perfluorohexylethyl iodide is characterized by strong absorption bands in

the C-F stretching region.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2860 Medium C-H stretch

1450 - 1380 Medium C-H bend

1250 - 1000 Strong C-F stretch

~ 530 Medium C-I stretch

Electron ionization mass spectrometry (EI-MS) of Perfluorohexylethyl iodide will result in

fragmentation of the molecule. The predicted mass spectrum shows several characteristic

fragments.
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Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/z Predicted Adduct

474.92228 [M+H]⁺

496.90422 [M+Na]⁺

472.90772 [M-H]⁻

491.94882 [M+NH₄]⁺

512.87816 [M+K]⁺

456.91226 [M+H-H₂O]⁺

518.91320 [M+HCOO]⁻

532.92885 [M+CH₃COO]⁻

Data from PubChemLite, predicted using CCSbase.

Experimental Protocols
The following are general experimental protocols that can be adapted for the acquisition of

spectroscopic data for Perfluorohexylethyl iodide.

The synthesis is a multi-step process that begins with the telomerization of tetrafluoroethylene.

[11]

Step 1: Telomerization to form Perfluoroalkyl Iodides Perfluoroalkyl iodides are produced by the

telomerization of tetrafluoroethylene (TFE) with a short-chain perfluoroalkyl iodide, such as

pentafluoroethyl iodide, as the telogen.[11] This reaction yields a mixture of straight-chain

perfluoroalkyl iodides of varying lengths.

Step 2: Radical Addition of Ethylene The desired perfluorohexyl iodide from the telomerization

step is then reacted with ethylene gas in the presence of a radical initiator.[11] This inserts an

ethylene unit between the perfluoroalkyl chain and the iodine atom, forming 1H,1H,2H,2H-

Perfluorooctyl iodide.[11]
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Synthesis workflow for 1H,1H,2H,2H-Perfluorooctyl iodide.

A sample of Perfluorohexylethyl iodide is dissolved in a deuterated solvent (e.g., CDCl₃) and

placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution

NMR spectrometer.

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a

thin film. The IR spectrum is then recorded using an FTIR spectrometer.

For a volatile compound like Perfluorohexylethyl iodide, gas chromatography-mass

spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas

chromatograph, where it is vaporized and separated from any impurities. The separated

compound then enters the mass spectrometer, where it is ionized (typically by electron impact)

and the resulting fragments are detected.
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NMR Spectroscopy IR Spectroscopy Mass Spectrometry (GC-MS)
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Workflow for spectroscopic analysis of Perfluorohexylethyl iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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